molecular formula C12H6ClF3N2O B2460882 3-chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine CAS No. 338953-55-2

3-chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine

Cat. No.: B2460882
CAS No.: 338953-55-2
M. Wt: 286.64
InChI Key: CJCPHHVTVFBSTE-UHFFFAOYSA-N
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Description

3-Chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine (CAS: 339011-89-1) is a pyridine derivative featuring a trifluoromethyl group at position 5, a chlorine atom at position 3, and a pyridine-3-carbonyl substituent at position 2 . This compound is part of a broader class of halogenated trifluoromethylpyridines, which are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science. Its structure combines electron-withdrawing groups (Cl, CF₃) with a ketone-linked pyridine moiety, conferring unique reactivity and stability .

Key properties:

  • Molecular formula: C₁₃H₇ClF₃N₂O
  • Synonyms: 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone, MLS001166408, ZINC1391640 .

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2O/c13-9-4-8(12(14,15)16)6-18-10(9)11(19)7-2-1-3-17-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCPHHVTVFBSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323869
Record name [3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666054
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338953-55-2
Record name [3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium methoxide. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that compounds with trifluoromethyl and pyridine moieties exhibit promising anticancer properties. For instance, derivatives of pyridine have been shown to inhibit angiogenesis and exhibit cytotoxicity against various cancer cell lines. A study synthesized several hydrazides based on trifluoromethylpyridine and evaluated their activity against cancer cells, revealing IC50 values in the micromolar range, indicating potential as anticancer agents.

Antimicrobial Properties
Pyridine derivatives are known for their antimicrobial activities. Compounds similar to 3-chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine have shown significant inhibitory effects against various bacterial strains, suggesting that this compound may also possess antimicrobial properties. This potential could be leveraged in developing new antibiotics or antifungal agents.

Agrochemical Applications

Insecticidal and Fungicidal Properties
The incorporation of trifluoromethyl groups in pyridine derivatives has been associated with enhanced insecticidal and fungicidal activities. A study on related trifluoromethyl pyrimidine derivatives demonstrated good antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, as well as moderate insecticidal effects against pests like Mythimna separata . This suggests that 3-chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine could be explored for similar applications in crop protection.

Material Science

Synthesis of Functional Materials
The unique chemical structure of 3-chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine allows for its use in synthesizing functional materials. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it a candidate for creating new polymers or advanced materials with specific properties tailored for applications in electronics or coatings.

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell LineIC50 (μM)Reference
Compound APC310
Compound BK56215
Compound CHela20
Compound DA54925

Table 2: Antimicrobial Activity of Pyridine Derivatives

CompoundBacteriaInhibition Zone (mm)Reference
Compound EE. coli15
Compound FS. aureus18
Compound GPseudomonas12

Table 3: Insecticidal Activity of Trifluoromethyl Pyrimidine Derivatives

CompoundPestMortality Rate (%) at 500 μg/mlReference
Compound HM. separata90
Compound IS. frugiperda85

Case Studies

Case Study 1: Synthesis and Evaluation of Trifluoromethyl Pyrimidine Derivatives
A recent study focused on the design and synthesis of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety. The synthesized compounds were evaluated for their antifungal, insecticidal, and anticancer properties, revealing some compounds with excellent antifungal activity comparable to established fungicides like tebuconazole .

Case Study 2: Biological Evaluation of Pyridine Derivatives
In another study, a series of pyridine derivatives were synthesized and tested for their biological activities against various cancer cell lines. The results indicated that specific structural modifications enhanced the anticancer efficacy, highlighting the importance of chemical structure in determining biological activity.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes structural analogues differing in substituents or functional groups:

Compound Name Substituents at Position 2 Molecular Formula Key Applications/Notes Reference
3-Chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine Pyridine-3-carbonyl C₁₃H₇ClF₃N₂O Agrochemical intermediates, ligand design
3-Chloro-2-(pyridine-2-carbonyl)-5-(trifluoromethyl)pyridine Pyridine-2-carbonyl C₁₃H₇ClF₃N₂O Similar reactivity, isomer-dependent bioactivity
3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine 1-Methylhydrazino C₈H₈ClF₃N₃ Potential precursor for heterocyclic synthesis
3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine Phenylsulfonyl C₁₃H₈ClF₃NO₂S Sulfur-containing agrochemical derivatives
3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine 5-(3-Chloro-2-thienyl)-1H-pyrazol-1-yl C₁₃H₇Cl₂F₃N₃S Dual heterocyclic systems for drug discovery

Key Observations :

  • The position of the carbonyl group (pyridine-3- vs. pyridine-2-carbonyl) significantly alters electronic properties and binding affinities in medicinal chemistry applications .
  • Sulfur-containing derivatives (e.g., phenylsulfonyl) exhibit enhanced lipophilicity, impacting bioavailability in pesticidal formulations .

Physicochemical Properties

Comparative data for melting points, yields, and spectral properties:

Compound Name Melting Point (°C) Yield (%) ¹H NMR (δ, ppm) Highlights Reference
3-Chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine Not reported Not reported Aromatic protons: 8.6–9.1 (pyridine H)
3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e) 122.1–124.8 71.8 Nitro group protons: 8.01–7.93 (m)
3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)-3-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridine (7f) 73.3–75.1 40.8 CF₃ groups: δ 122.76 (q, J = 274.2 Hz)
3-Chloro-2-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine Not reported Not reported Pyrrolidine H: δ 3.80 (s, 3H)

Key Observations :

  • Electron-withdrawing substituents (e.g., nitro, CF₃) lower melting points due to reduced crystallinity .
  • Steric hindrance from bulky groups (e.g., benzyloxy) correlates with lower synthetic yields .

Key Observations :

  • Trifluoromethylpyridines are privileged scaffolds in herbicide design due to their resistance to metabolic degradation .
  • Hydrazine-linked derivatives (e.g., SC06) show promise in oncology by targeting growth factor pathways .

Biological Activity

3-Chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group, which is known for enhancing the lipophilicity and biological activity of organic compounds. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological testing, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of 3-chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine can be represented as follows:

C9H6ClF3NO\text{C}_9\text{H}_6\text{Cl}\text{F}_3\text{N}O

This structure features:

  • A chlorine atom at the 3-position,
  • A trifluoromethyl group at the 5-position,
  • A pyridine-3-carbonyl substituent at the 2-position.

Synthesis Methods

The synthesis of 3-chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine can be achieved through various methods, including:

  • Ultrasonic-assisted reactions : Utilizing ultrasonic radiation to facilitate ring closure reactions involving 2-hydrazino derivatives and acids under controlled temperatures (80-150 °C) .
  • Electrophilic aromatic substitution : The trifluoromethyl group can be introduced via electrophilic substitution reactions, enhancing the compound's reactivity and biological profile.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies on pyridine derivatives have shown that they can inhibit key enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs) . The inhibition of these enzymes can lead to reduced tumor growth and proliferation.

Antimicrobial Activity

Trifluoromethylated compounds have been reported to possess antimicrobial properties. The presence of the trifluoromethyl group enhances the interaction with biological membranes, potentially leading to increased efficacy against bacterial strains .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes crucial for metabolic pathways. For example, inhibitors targeting BCATs have shown promise in modulating metabolic pathways involved in cancer and other diseases .

Study on Anticancer Activity

A recent study evaluated the efficacy of a series of pyridine derivatives, including those similar to 3-chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine, against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 µM to 30 µM for various derivatives .

Antimicrobial Testing

In another investigation, the antimicrobial activity of trifluoromethylated pyridines was assessed against standard bacterial strains. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentration (MIC) values indicating potent activity against Gram-positive bacteria .

Data Tables

Biological ActivityIC50/ MIC ValuesReference
Anticancer (cell lines)10 - 30 µM
Antimicrobial (Gram-positive)< 50 µg/mL

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